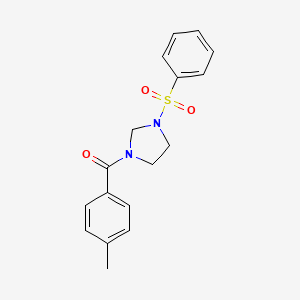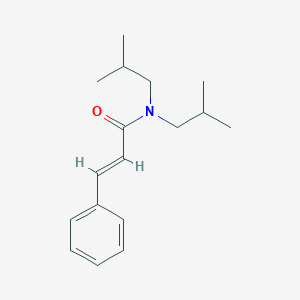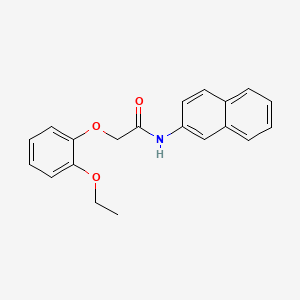![molecular formula C20H26N2O B5618888 1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5618888.png)
1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2-methoxyphenyl group attached to a piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2,4-dimethylphenyl)methylpiperazine with 2-methoxyphenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学研究应用
1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-[(2,4-dimethylphenyl)methyl]-4-(4-methoxyphenyl)piperazine
- 1-[(2,4-dimethylphenyl)methyl]-4-(2-chlorophenyl)piperazine
- 1-[(2,4-dimethylphenyl)methyl]-4-(2-hydroxyphenyl)piperazine
Uniqueness
1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both 2,4-dimethylphenyl and 2-methoxyphenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar piperazine derivatives .
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-8-9-18(17(2)14-16)15-21-10-12-22(13-11-21)19-6-4-5-7-20(19)23-3/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGOVYCZXNWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5618811.png)
amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)

![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
![4-chloro-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5618840.png)

![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)


![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)
![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)

